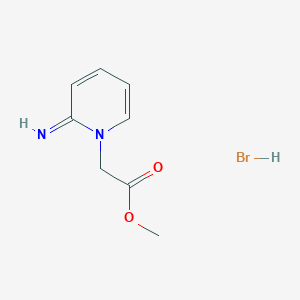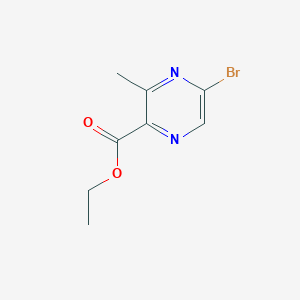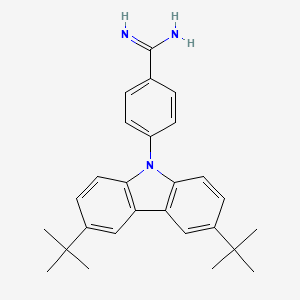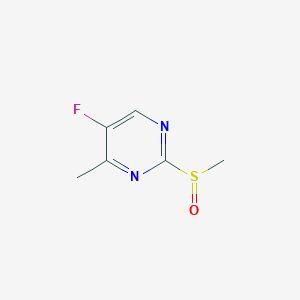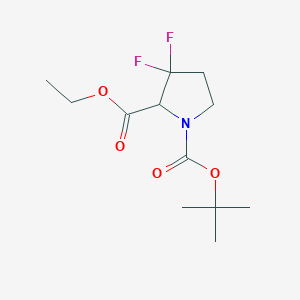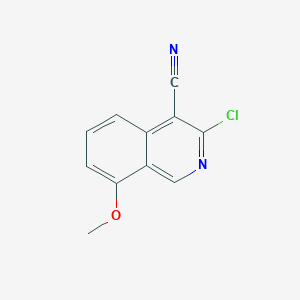
3-Chloro-1H-indazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1H-indazole-4-carboxylic acid is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a chlorine atom at the 3rd position and a carboxylic acid group at the 4th position of the indazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 3-chloro-1H-indazole, followed by carboxylation to introduce the carboxylic acid group at the 4th position .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. This may involve the use of catalysts, such as copper or palladium, to facilitate the cyclization and carboxylation reactions. Additionally, solvent-free or green chemistry approaches are explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3rd position can be substituted by nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 3-substituted indazole derivatives.
Esterification: Formation of esters of this compound.
Reduction: Formation of 3-chloro-1H-indazole-4-methanol or 3-chloro-1H-indazole-4-amine.
Applications De Recherche Scientifique
3-Chloro-1H-indazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators for studying biological pathways.
Material Science: It is employed in the synthesis of coordination polymers and other advanced materials with unique properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 3-Chloro-1H-indazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as an enzyme inhibitor or receptor modulator. The chlorine atom and carboxylic acid group play crucial roles in binding to the active sites of target enzymes or receptors, thereby modulating their activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets enhances its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole-4-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.
3-Bromo-1H-indazole-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical properties and applications.
3-Methyl-1H-indazole-4-carboxylic acid: Contains a methyl group at the 3rd position, affecting its steric and electronic properties.
Uniqueness
3-Chloro-1H-indazole-4-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and its ability to interact with biological targets. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules .
Propriétés
IUPAC Name |
3-chloro-2H-indazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIFAKZUEMIRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)
